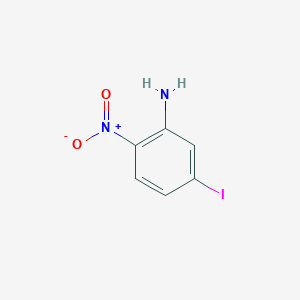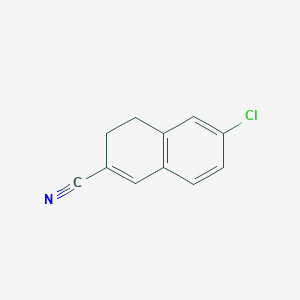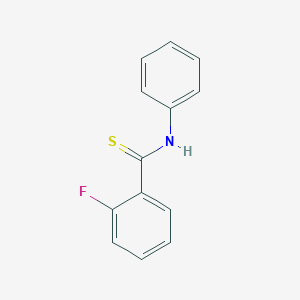
3-(Methoxymethyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a methoxymethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Methoxymethyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the reduction of 3-(methoxymethyl)cyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(methoxymethyl)cyclohexanone. This process typically uses a metal catalyst such as palladium on carbon under controlled temperature and pressure conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-(methoxymethyl)cyclohexanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to 3-(methoxymethyl)cyclohexane using strong reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(Methoxymethyl)cyclohexanone.
Reduction: 3-(Methoxymethyl)cyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Methoxymethyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxymethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.
3-Methylcyclohexanol: Similar structure but with a methyl group instead of a methoxymethyl group.
3-(Hydroxymethyl)cyclohexanol: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
3-(Methoxymethyl)cyclohexanol is unique due to the presence of both a methoxymethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-(methoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-10-6-7-3-2-4-8(9)5-7/h7-9H,2-6H2,1H3 |
Clave InChI |
BNKUZBBUZGFLMX-UHFFFAOYSA-N |
SMILES canónico |
COCC1CCCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)












